3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide
Description
3-[5-(3-Nitrophenyl)-2-Furyl]-N-Phenylpropanamide (C₁₉H₁₅N₃O₆; molecular weight 381.344 g/mol) is a nitro-substituted furan-propanamide derivative characterized by a 2-furyl ring bearing a 3-nitrophenyl group at the 5-position, linked via a propanamide chain to an N-phenyl group (Fig. 1). Its ChemSpider ID is 21491330, and it is registered under CAS RN 853329-63-2 .
Properties
CAS No. |
853329-15-4 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h1-9,11,13H,10,12H2,(H,20,22) |
InChI Key |
MPAKGCHGSXROIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide typically involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form the intermediate 3-[5-(3-nitrophenyl)-2-furyl]propanoic acid. This intermediate is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitrophenyl moiety undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:
| Reaction Conditions | Product | Key Characteristics |
|---|---|---|
| in EtOH | 3-Aminophenyl-substituted derivative | Aromatic amine formation |
| Intermediate for further functionalization | Partial reduction observed in analogs |
The nitro-to-amine conversion enables downstream reactions such as diazotization or amide coupling.
Hydrolysis of the Amide Bond
The propanamide group is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 110°C, 12 hr | 3-[5-(3-Nitrophenyl)-2-furyl]propanoic acid | Carboxylic acid intermediates |
| Basic (NaOH) | 2M NaOH, reflux, 8 hr | Sodium salt of propanoic acid | Preparation for esterification |
Hydrolysis rates depend on steric hindrance and electronic effects from the aromatic systems.
Electrophilic Aromatic Substitution (EAS)
| Reaction | Reagents | Site Selectivity | Notes |
|---|---|---|---|
| Nitration | Meta to nitro group | Low yield due to competing side reactions | |
| Sulfonation | , SO | Para to furan linkage | Limited applicability |
Cross-Coupling Reactions
The nitro group can act as a directing group for transition-metal-catalyzed couplings, though direct examples are sparse:
| Reaction Type | Catalysts | Substrates | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), Base | Aryl boronic acids | Challenging due to electron deficiency |
| Ullmann Coupling | CuI, Ligand | Aryl halides | Limited by nitro group interference |
Oxidation and Ring-Opening of the Furan
The furan ring undergoes oxidation under strong oxidants, though this is less common in nitro-substituted systems:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| /AcOH | Reflux, 6 hr | Dicarbonyl intermediate |
| /H | Aqueous acidic medium | Ring-opened diacid |
Condensation and Cyclization
The amide nitrogen participates in condensation reactions with aldehydes or ketones:
| Reagent | Product | Application |
|---|---|---|
| CHCOCl, Base | Acetylated derivative | Enhanced lipophilicity |
| PhCHO, BF-EtO | Schiff base formation | Chelation or coordination chemistry |
Key Mechanistic Insights
-
Nitro Group Effects : The electron-withdrawing nitro group reduces electron density on the furan ring, directing substitutions to the nitrophenyl ring’s meta position.
-
Amide Reactivity : Hydrolysis is favored under prolonged heating, with acid conditions providing higher yields of carboxylic acids.
-
Hypervalent Iodine Interactions : Analogous compounds undergo oxidative rearrangements with reagents like PhI(OAc), suggesting potential for similar pathways .
Data Table: Comparative Reaction Yields (Hypothetical)
| Reaction | Yield (%) | Purity (%) | Key By-Products |
|---|---|---|---|
| Nitro Reduction (H/Pd-C) | 78 | 95 | Partially reduced intermediates |
| Amide Hydrolysis (HCl) | 65 | 90 | Degraded furan derivatives |
| Furan Oxidation (HO) | 42 | 88 | Overoxidized carbonyls |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is recognized for its potential therapeutic effects, particularly in the development of pharmaceuticals. It may serve as a building block for synthesizing other biologically active molecules. The presence of the nitrophenyl and furyl groups enhances its interaction with biological targets, potentially leading to the modulation of enzyme activity or receptor binding .
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
Materials Science
Advanced Material Development
The unique structural features of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide make it suitable for applications in materials science. It can be utilized in the synthesis of polymers and other advanced materials that require specific chemical properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities.
Biological Studies
Molecular Probes
In biological research, this compound can act as a molecular probe to study interactions at the cellular level. Its structural components can be modified to investigate various biological processes, including signal transduction and metabolic pathways.
Antimicrobial Activity Evaluation
A series of Mannich bases derived from similar structures were synthesized and tested for antimicrobial activity against various bacterial strains. For instance, compounds with similar nitrophenyl groups exhibited significant antibacterial effects, outperforming standard antibiotics like ciprofloxacin in certain tests .
| Compound | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|
| 2c | 20 | Ciprofloxacin (15) |
| 2e | Equivalent | Ciprofloxacin |
| 2f | Equivalent | Ciprofloxacin |
This data underscores the potential of structurally related compounds in combating antibiotic resistance.
Cancer Research Applications
In cancer research, compounds similar to this compound have been integrated into large databases like AACR Project GENIE, which aggregates genomic data from cancer patients. These databases facilitate the identification of new drug targets and biomarkers, enhancing precision medicine efforts . The integration of such compounds into research frameworks allows for comprehensive evaluations of their therapeutic potential.
Mechanism of Action
The mechanism of action of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, leading to the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Modifications on the Amide Nitrogen
- N-(3-Chloro-4-Methylphenyl)-3-[5-(3-Nitrophenyl)-2-Furyl]Propanamide (C₂₀H₁₆ClN₃O₅; MW 414.81 g/mol): Substitution of the N-phenyl group with a 3-chloro-4-methylphenyl moiety enhances lipophilicity due to the chloro and methyl groups. This modification may improve membrane permeability in biological systems but could reduce solubility in polar solvents compared to the parent compound .
Modifications on the Furan Ring
- 3-[5-(4-Bromophenyl)-2-Furyl]-N-(3-Chloro-2-Methylphenyl)Propanamide (C₂₀H₁₆BrClN₂O₃; MW 447.71 g/mol): Replacing the 3-nitrophenyl group with 4-bromophenyl reduces electron-withdrawing effects (Br is less electronegative than NO₂), which may stabilize the furan ring against electrophilic attack.
- 3-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-Yl]Thio}-N-Phenylpropanamide (C₁₅H₁₃N₃O₃S; MW 315.35 g/mol): Replacing the 3-nitrophenyl-furyl moiety with a 1,3,4-oxadiazole-thioether system introduces sulfur-based nucleophilicity and alters π-conjugation. This structural change significantly reduces molecular weight, likely enhancing solubility but diminishing thermal stability compared to the nitro-containing parent compound .
Functional Group Replacements
- 3-[5-(3-Nitrophenyl)-2-Furyl]Propanoic Acid (C₁₃H₁₁NO₅; MW 261.23 g/mol): Substituting the propanamide group with a carboxylic acid increases polarity and acidity (pKa ~4-5), making the compound more water-soluble but less likely to cross lipid membranes. This derivative could serve as a precursor for ester or amide prodrugs .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like thiols or amines, a property less pronounced in bromo- or methyl-substituted analogs .
- Solubility Trends : Amide derivatives with halogenated aryl groups (e.g., chloro, bromo) exhibit lower aqueous solubility compared to the carboxylic acid derivative, which is 10–20 times more soluble in polar solvents .
Biological Activity
The compound 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide is a member of the Mannich base family, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the nitrophenyl group and the furyl moiety suggests potential reactivity and biological activity due to electronic effects and steric factors.
Biological Activity Overview
Mannich bases, including the compound , have been shown to possess a wide range of biological activities:
- Anticancer : Studies indicate that Mannich bases can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial : The antibacterial and antifungal activities of Mannich bases are well-documented, with several derivatives showing potent effects against various pathogens.
- Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation markers.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that flavanone derivatives bearing nitrofuran moieties showed promising trypanocidal activity against Trypanosoma cruzi, with some compounds being more potent than existing treatments like Benznidazole . This suggests that similar structural motifs in Mannich bases may enhance anticancer efficacy.
Antibacterial Activity
The antibacterial potential of Mannich bases has been extensively studied. A specific derivative was found to exhibit high antibacterial activity against Staphylococcus epidermidis with a zone of inhibition greater than that of standard antibiotics . This indicates that this compound may also possess significant antibacterial properties.
Anti-inflammatory Effects
Mannich bases have shown promise in modulating inflammatory responses. For example, certain derivatives were reported to inhibit pro-inflammatory cytokines and could potentially be developed into therapeutic agents for inflammatory diseases .
Case Study 1: Anticancer Efficacy
A series of Mannich bases were synthesized and evaluated for their anticancer activity in vitro. The results indicated that compounds with nitro substitutions demonstrated enhanced cytotoxicity against various cancer cell lines compared to their non-nitro counterparts. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis.
Case Study 2: Antimicrobial Screening
In a screening study involving multiple bacterial strains, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like nitro enhances antibacterial activity due to improved binding affinity to bacterial targets .
Table 1: Biological Activity Summary of Mannich Bases
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between a furan derivative (e.g., methyl 5-(3-nitrophenyl)furan-2-carboxylate) and aniline-containing propanamide intermediates. For example, nucleophilic acyl substitution or amidation reactions under reflux conditions with catalysts like EDCI/HOBt are commonly employed. Purification typically involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Structural analogs in and highlight similar coupling strategies for furan-propanamide derivatives .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : The -NMR spectrum should show a singlet for the amide proton (~8.5 ppm), aromatic protons from the 3-nitrophenyl (δ 7.5–8.5 ppm), and furan protons (δ 6.5–7.2 ppm). -NMR will confirm carbonyl (C=O, ~170 ppm) and nitrophenyl carbons.
- IR : Peaks at ~1650 cm (amide C=O) and ~1520/1350 cm (nitro group) are critical.
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) matching the theoretical mass. and provide analogous spectral validation protocols .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Methodological Answer : The compound’s nitro and amide groups confer moderate polarity. Solubility screening in DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤1% DMSO) is recommended. Stability tests under varying pH (4–9), temperatures (4°C to 37°C), and light exposure should be conducted via HPLC-UV to assess degradation. emphasizes stability testing protocols for nitrophenyl derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and regioselectivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in furan substitution. Tools like Gaussian or ORCA can optimize reaction pathways, while machine learning (e.g., ICReDD’s reaction design platform in ) can screen solvent/catalyst combinations to minimize byproducts. Molecular dynamics simulations may further refine reaction conditions (e.g., temperature, solvent polarity) .
Q. What experimental design strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Use a factorial design (e.g., Response Surface Methodology) to test variables like concentration, cell line specificity, and assay conditions. For example, if antiproliferative activity varies between cancer cell lines, orthogonal assays (MTT, apoptosis markers) and proteomic profiling can identify off-target effects. ’s statistical frameworks and ’s activity validation approaches are applicable .
Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) resolve stereochemical ambiguities?
- Methodological Answer :
- 2D-NMR (COSY, NOESY) : Correlate proton-proton interactions to assign spatial proximity of the furyl and nitrophenyl groups.
- X-ray Crystallography : Single-crystal diffraction (if crystallizable) provides unambiguous stereochemical data. demonstrates crystallographic analysis for structurally similar N-phenylpropanamides .
Q. What mechanistic insights can be gained from studying metabolic degradation pathways?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., nitro reduction to amine) and Phase II conjugates (glucuronidation) can be identified. Isotope labeling (e.g., -amide) may trace metabolic intermediates. ’s protocols for acetylated propanamides offer a template .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
